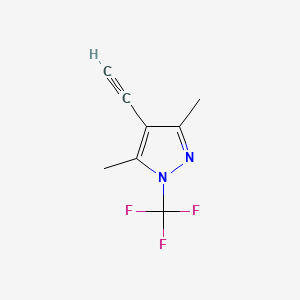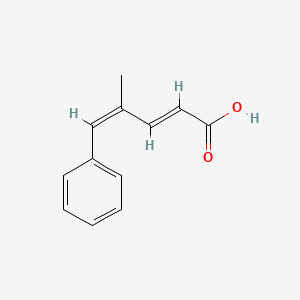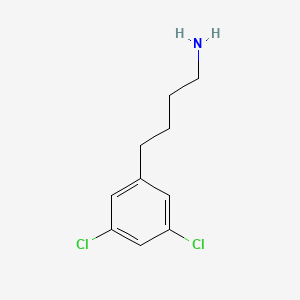
4-(3,5-Dichlorophenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dichlorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13Cl2N It is a derivative of butanamine, where the butan-1-amine chain is substituted with a 3,5-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)butan-1-amine typically involves the reaction of 3,5-dichlorobenzyl chloride with butan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dichlorophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, cyanides, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3,5-dichlorophenyl)butan-1-one or 4-(3,5-dichlorophenyl)butanoic acid.
Reduction: Formation of 4-(3,5-dichlorophenyl)butanol or other reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3,5-Dichlorophenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dichlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a similar dichlorophenyl group but differs in its overall structure and biological activity.
2-(4-Amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols: These compounds are structural isomers with different pharmacokinetic properties.
Uniqueness
4-(3,5-Dichlorophenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine chain. This structural feature allows it to interact with different molecular targets compared to its similar compounds, making it valuable for specific applications in medicinal chemistry and industrial processes.
Propiedades
Fórmula molecular |
C10H13Cl2N |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
4-(3,5-dichlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H13Cl2N/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7H,1-4,13H2 |
Clave InChI |
KNPDEAFZYBHDCN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-(dimethylamino)phenyl]-2-hydroxypropanoate](/img/structure/B13608920.png)
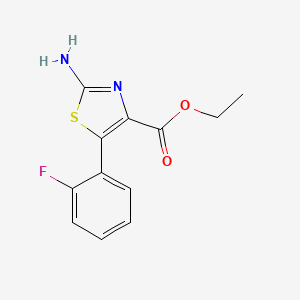
![4-Chloro-alpha-[(methylamino)methyl]-3-nitrobenzenemethanol](/img/structure/B13608932.png)


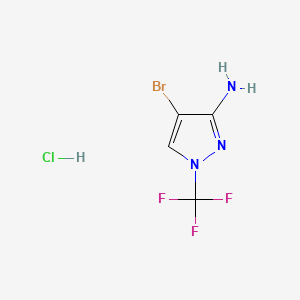
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxamide hydrochloride](/img/structure/B13608948.png)



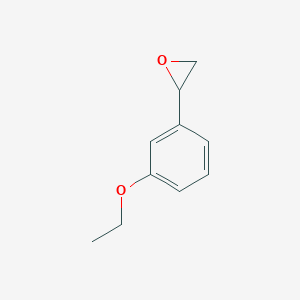
![2-Amino-2-[4-(diethylamino)phenyl]ethan-1-ol](/img/structure/B13608991.png)
